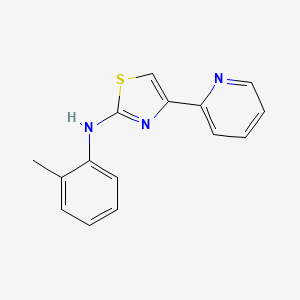![molecular formula C18H12BrClF3NO2 B15024015 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15024015.png)
1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.
Etherification: The brominated indole is then reacted with 4-chlorophenoxyethyl bromide to form the corresponding ether.
The reaction conditions for each step may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-bromo-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- 1-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
- 1-{5-bromo-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
Uniqueness
The uniqueness of 1-{5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12BrClF3NO2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[5-bromo-1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C18H12BrClF3NO2/c19-11-1-6-16-14(9-11)15(17(25)18(21,22)23)10-24(16)7-8-26-13-4-2-12(20)3-5-13/h1-6,9-10H,7-8H2 |
InChI Key |
HYJHWBUVHNPGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B15023943.png)
![6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023947.png)
![N-(2,3-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15023948.png)
![2-[(3-Methylphenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B15023957.png)
![cyclopropyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15023958.png)

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15023967.png)
![7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023984.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023989.png)
![8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B15023993.png)
![Dimethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B15023997.png)
![N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B15024001.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024006.png)
![3-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B15024012.png)
